molecular formula C17H25N3O4S B6972130 N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6972130
M. Wt: 367.5 g/mol
InChI Key: VOLCFGRAIXDIAR-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a pyridine ring substituted with a propan-2-yloxy group and a carboxamide group. Its unique structure suggests potential utility in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)24-15-9-13(10-18-11-15)17(21)19-14-5-7-20(8-6-14)25(22,23)16-3-4-16/h9-12,14,16H,3-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCFGRAIXDIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)NC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving suitable aldehydes and ammonia or amines.

    Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the pyridine ring using isopropyl bromide in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the amidation of the pyridine ring using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of cyclopropylsulfonyl and pyridine derivatives on biological systems.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a particular enzyme or receptor. The cyclopropylsulfonyl group could enhance binding affinity through hydrophobic interactions, while the pyridine ring could participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-methylpyridine-3-carboxamide
  • N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-methoxypyridine-3-carboxamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, binding affinity, and overall pharmacokinetic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

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